1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Description
This compound features a bipiperidine backbone with a 3,5-dimethylphenyl-substituted carboxamide group at the 1'-position and a 2-oxoethyl linker.
Properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-16-12-17(2)14-18(13-16)23-19(26)15-24-10-6-21(7-11-24,20(22)27)25-8-4-3-5-9-25/h12-14H,3-11,15H2,1-2H3,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWRMNDBQGJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:
-
Formation of the Bipiperidine Core:
- Starting from commercially available piperidine derivatives, the bipiperidine core can be synthesized through a series of condensation and cyclization reactions.
- Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions: 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The bipiperidine core can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidized derivatives with altered functional groups.
- Reduced amine derivatives.
- Substituted bipiperidine compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It could modulate neurotransmitter release or receptor activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The 3,5-dimethylphenyl group may enhance target selectivity over bulkier substituents (e.g., dichlorophenoxy), as smaller aromatic groups often improve binding pocket compatibility .
Pharmacological Analogs
Table 2: Pharmacological Activity Comparisons
Key Observations :
- The target compound shares the 3,5-dimethylphenylamino-oxoethyl motif with the anti-exudative dihydropyridine analog .
- Compared to CV146 (3,4-dimethylphenyl substituent), the target compound’s 3,5-dimethyl configuration may reduce hepatoprotective efficacy, as positional isomerism impacts receptor binding .
- Unlike Efaproxiral, which incorporates a phenoxy group for blood-brain barrier penetration, the bipiperidine structure of the target compound may limit central nervous system activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
